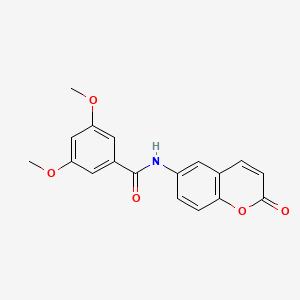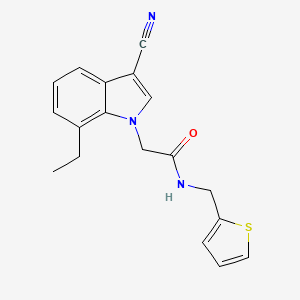
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as DOB, is a psychoactive drug that belongs to the family of phenethylamines. DOB is a potent hallucinogen that is known for its long duration of action, which can last up to 24 hours. DOB is a synthetic compound that was first synthesized by Alexander Shulgin in the 1960s. Since then, DOB has been used in scientific research to study its mechanism of action and its effects on the human body.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can cause changes in heart rate, blood pressure, and body temperature. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several advantages as a research tool, including its potent hallucinogenic effects and its long duration of action. However, 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide also has several limitations, including its potential for toxicity and its potential to cause adverse effects in humans.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is the development of new drugs that target the serotonin system, which may have potential therapeutic applications for a range of psychiatric disorders. Another area of interest is the development of new methods for studying the effects of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on the human brain, including the use of functional imaging techniques such as fMRI and PET. Additionally, future research may focus on the development of new synthetic methods for producing 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide and related compounds.
Synthesemethoden
The synthesis of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves several steps, starting with the reaction of 2-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-hydroxy-3,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is then reacted with 6-acetyl-2H-chromen-2-one to form 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research to study its effects on the human body and its mechanism of action. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs like LSD and psilocybin. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-12(9-15(10-14)23-2)18(21)19-13-4-5-16-11(7-13)3-6-17(20)24-16/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUVKBBQGUHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)


![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)

![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)

![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)